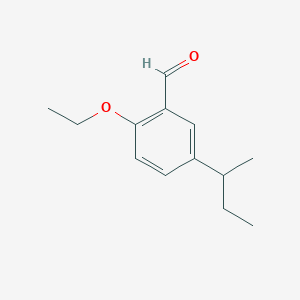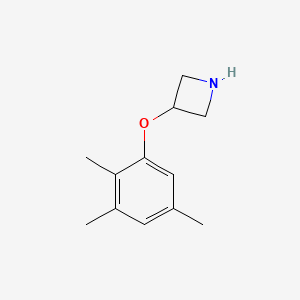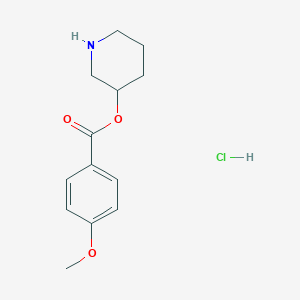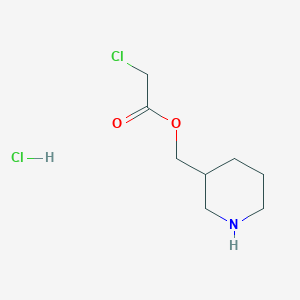
5-(Sec-butyl)-2-ethoxybenzaldehyde
Descripción general
Descripción
“5-(Sec-butyl)-2-ethoxybenzaldehyde” is an organic compound that likely contains a benzene ring given the “benzaldehyde” in its name. The “5-(Sec-butyl)” indicates a secondary butyl group attached to the 5th carbon of the benzene ring. The “2-ethoxy” suggests an ethoxy group (-OCH2CH3) attached to the 2nd carbon .
Molecular Structure Analysis
The molecular structure would likely involve a benzene ring (given the “benzaldehyde” in the name) with various groups attached. The “5-(Sec-butyl)” indicates a secondary butyl group attached to the 5th carbon of the benzene ring. The “2-ethoxy” suggests an ethoxy group (-OCH2CH3) attached to the 2nd carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Copper(II) Complexes and Silver(I) Adducts
5-(Sec-butyl)-2-ethoxybenzaldehyde derivatives have been utilized in synthesizing copper(II) complexes with thioether-substituted salcyen and salcyan derivatives. These complexes exhibited unique electrochemical properties, including distinct ligand-based oxidations. Notably, chemical oxidation using AgBF(4) resulted in stable silver(I) adducts, which dimerized in certain solvents, displaying interesting structural and electronic behaviors (Sylvestre et al., 2005).
Synthesis of Triazolone Derivatives
This compound has been involved in the synthesis of 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These derivatives were characterized extensively and their acidity was investigated in non-aqueous solvents, indicating their potential in various chemical applications (Yüksek et al., 2005).
Oxidovanadium(V) Complexes
5-(Sec-butyl)-2-ethoxybenzaldehyde derivatives have also been used in synthesizing new oxidovanadium(V) complexes. These complexes demonstrated unique structural features and were studied using Density Functional Theory (DFT), highlighting their potential in advanced material sciences (Back et al., 2012).
Synthesis of Bromo-substituted Compounds
It played a role in synthesizing 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, indicating its usefulness in the creation of brominated organic compounds, which are valuable in various chemical industries (Longchao, 2013).
Sn-BEA Zeolites and Catalytic Activities
The compound has been utilized in the study of Sn-BEA zeolites, which were characterized and used in catalytic processes such as the Meerwein–Ponndorf–Verley (MPV) reduction and etherification reactions, highlighting its potential in catalysis and material science (Popovych et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-butan-2-yl-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-10(3)11-6-7-13(15-5-2)12(8-11)9-14/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROHNQMBEGTDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butyl)-2-ethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

